2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol
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Overview
Description
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a dihydropyrimidinone core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, including the formation of the benzodioxole and piperazine intermediates, followed by their coupling with the dihydropyrimidinone core. Common synthetic routes include:
Formation of Benzodioxole Intermediate: This step often involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of Piperazine Intermediate: The piperazine ring is typically synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The benzodioxole and piperazine intermediates are then coupled with the dihydropyrimidinone core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Pharmacology: It is investigated for its effects on various biological targets, including enzymes and receptors involved in disease pathways.
Chemical Biology: The compound is used as a tool to study the structure-activity relationships of related molecules and to identify new therapeutic targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes such as kinases and proteases, which play critical roles in cell signaling and metabolism.
Modulate Receptors: The compound may bind to and modulate the activity of receptors involved in neurotransmission and immune responses.
Induce Apoptosis: It can trigger programmed cell death in cancer cells by activating apoptotic pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and exhibit similar anticancer activities.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound also contains a benzodioxole ring and is studied for its biological activities.
Uniqueness
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C27H32N4O3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-5-[(4-propan-2-ylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H32N4O3/c1-18(2)22-7-4-20(5-8-22)14-23-19(3)28-27(29-26(23)32)31-12-10-30(11-13-31)16-21-6-9-24-25(15-21)34-17-33-24/h4-9,15,18H,10-14,16-17H2,1-3H3,(H,28,29,32) |
InChI Key |
QLSCSZAGPLKLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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